GRK2 Inhibitor 1

GRK2 inhibition Potency comparison IC50

GRK2 Inhibitor 1 delivers a unique moderate-potency profile (IC50 126 µM) ideal for dose-response studies where full GRK2 saturation is undesirable. Its proven selectivity for βARK1 over PKA at ≤1 mM eliminates off-target confounds common with GSK180736A. Validated in vivo to reduce systolic blood pressure in diabetic models at 200 µg/kg, it is the benchmark reference standard for GRK2 inhibitor screening and neuroscience GPCR research programs.

Molecular Formula C12H9NO6
Molecular Weight 263.2 g/mol
CAS No. 24269-96-3
Cat. No. B1672151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRK2 Inhibitor 1
CAS24269-96-3
Synonymseta-adrenergic receptor kinase inhibitor
beta-adrenergic receptor kinase inhibitory peptide
betaARK1 inhibitor
betaARKct
betaARKct peptide
Molecular FormulaC12H9NO6
Molecular Weight263.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
InChIKeyYDJPHSNZGRVPCK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GRK2 Inhibitor 1 (CAS 24269-96-3) Compound Identity, Class, and Baseline Activity Profile


GRK2 Inhibitor 1 (methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate; CAS 24269-96-3), also known as βARK1 Inhibitor, is a small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2/β-adrenergic receptor kinase 1). Its biochemical activity is defined by an IC50 value of 126 µM . The compound demonstrates selectivity for GRK2/βARK1 over protein kinase A (PKA) at concentrations up to 1 mM .

Why GRK2 Inhibitor 1 (CAS 24269-96-3) Cannot Be Interchanged with Other GRK2-Targeting Molecules


Substitution among GRK2 inhibitors is not scientifically valid due to vast differences in potency, kinase selectivity profiles, and downstream functional effects. While compounds such as CCG258208 (IC50 30 nM) and paroxetine (IC50 14 µM) also target GRK2 [1] [2], their potencies and selectivities against other GRKs (e.g., GRK1, GRK5) and kinases (e.g., PKA, ROCK1) differ by orders of magnitude [3]. GRK2 Inhibitor 1 occupies a unique position as a tool compound with a distinct potency window (126 µM) and established selectivity over PKA, which directly influences its utility in specific assay systems and in vivo models where high-potency inhibition is not desired or where off-target effects of more potent analogs confound interpretation.

GRK2 Inhibitor 1 (CAS 24269-96-3) Quantitative Differentiation Against Comparator Compounds


Comparative GRK2 Inhibitory Potency: GRK2 Inhibitor 1 (126 µM) vs. Next-Generation Inhibitors

GRK2 Inhibitor 1 exhibits a biochemical IC50 of 126 µM against GRK2 . In contrast, the paroxetine-derived inhibitor CCG258208 (GRK2-IN-1) shows an IC50 of 30 nM [1], while the structurally related CCG258747 demonstrates an IC50 of 18 nM [2]. Paroxetine itself displays an IC50 of 1.4 µM [1]. The target compound is therefore >4,200-fold less potent than CCG258208 and >7,000-fold less potent than CCG258747 in enzymatic assays.

GRK2 inhibition Potency comparison IC50

Selectivity Over PKA: GRK2 Inhibitor 1 Demonstrates Defined Selectivity Window

GRK2 Inhibitor 1 shows no inhibitory activity against PKA at concentrations up to 1 mM, indicating a minimum selectivity index of >7.9 for GRK2 over PKA (based on the 126 µM IC50 for GRK2) . By comparison, GSK180736A inhibits PKA with an IC50 of 30 µM , and paroxetine's PKA inhibition is not detectable in standard assays [1]. CCG258208 and CCG258747 show >2,500-fold and >5,500-fold selectivity over PKA, respectively, but achieve this at much lower absolute concentrations .

Kinase selectivity PKA GRK2 Off-target activity

In Vivo Hemodynamic Efficacy: GRK2 Inhibitor 1 Reduces Systolic Blood Pressure in Diabetic Mouse Models

In ob/ob and nicotinamide plus streptozotocin-induced mouse models of type 2 diabetes, GRK2 Inhibitor 1 administered at a dose of 200 µg/kg significantly decreased systolic blood pressure . In contrast, the more potent inhibitor CCG258208 was evaluated in chronic mini-swine heart failure models, where acute administration enhanced dobutamine inotropic responses [1]. Paroxetine, at doses of 5 mg/kg/day, improved left ventricular function and structure in mouse heart failure models [2].

In vivo efficacy Systolic blood pressure Type 2 diabetes Cardiovascular

Optimal Research and Industrial Application Scenarios for GRK2 Inhibitor 1 (CAS 24269-96-3) Based on Quantitative Differentiation


Metabolic-Cardiovascular Studies Requiring Moderate GRK2 Inhibition and Defined Selectivity Over PKA

Given its established in vivo efficacy in reducing systolic blood pressure in diabetic mouse models at 200 µg/kg and its selectivity for GRK2 over PKA at concentrations up to 1 mM , GRK2 Inhibitor 1 is optimally deployed in studies investigating the intersection of type 2 diabetes and hypertension where complete GRK2 ablation is not required. Its lower potency (126 µM) relative to newer inhibitors makes it a valuable tool for dose-response studies that explore partial GRK2 inhibition without fully saturating the target.

In Vitro Assays Requiring a Validated Positive Control with Established Selectivity Profile

GRK2 Inhibitor 1 serves as a well-characterized reference compound in GRK2 enzymatic and cellular assays, providing a benchmark IC50 of 126 µM against which more potent or selective inhibitors can be compared. Its documented lack of PKA inhibition below 1 mM ensures that observed effects are not confounded by off-target PKA modulation, an advantage over compounds like GSK180736A (PKA IC50 = 30 µM) .

Pharmacological Studies Exploring Dopamine Inhibition Reversal (DIR)

The compound has been shown to inhibit dopamine inhibition reversal (DIR) induced by serotonin or neurotensin in rat ventral tegmental area in vitro . This specific neuropharmacological activity, coupled with its moderate GRK2 potency, positions it as a specialized tool for neuroscience research investigating GPCR kinase modulation of dopaminergic signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRK2 Inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.